Lipophilicity Tuning: LogP Reduction of 0.51 Units vs. the 4-Carbaldehyde-Only Analog (CAS 119895-68-0)
The target compound exhibits a calculated LogP of 1.31, which is 0.51 log units lower than the LogP of 1.82 reported for the closely related 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde (CAS 119895-68-0), which lacks the 7-hydroxymethyl group . This reduction in lipophilicity is attributable to the additional hydrogen-bond donor (–CH₂OH) and the increased TPSA of 55.76 Ų vs. 35.53 Ų for the non-hydroxymethylated analog [1]. A LogP difference of 0.5 units can translate to a meaningful shift in aqueous solubility and plasma protein binding in medicinal chemistry campaigns, offering a more balanced ADME profile without sacrificing the metabolic protection conferred by the 2,2-difluoro-1,3-benzodioxole core [2].
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.31 (LeYan calculated value) |
| Comparator Or Baseline | 2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde (CAS 119895-68-0): LogP = 1.82 (BOC Sciences / Molbase) |
| Quantified Difference | ΔLogP = –0.51 (target compound is less lipophilic) |
| Conditions | Calculated LogP values from vendor technical datasheets; no standardized experimental LogP determination identified for either compound. |
Why This Matters
Lower lipophilicity correlates with reduced risk of CYP450 inhibition promiscuity and improved developability, making the target compound a more attractive starting point for lead optimization when balanced polarity is desired.
- [1] Molbase / BOC Sciences. 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde (CAS 119895-68-0). LogP: 1.82060. https://qiye.molbase.cn/119895-68-0.html View Source
- [2] Bygd, M.D., Aukema, K.G., Richman, J.E., Wackett, L.P. Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. mBio 2021, 12(6), e0300121. DOI: 10.1128/mBio.03001-21. View Source
